molecular formula C12H32HfN4 B1587031 Tetrakis(ethylmethylamido)hafnium(IV) CAS No. 352535-01-4

Tetrakis(ethylmethylamido)hafnium(IV)

カタログ番号 B1587031
CAS番号: 352535-01-4
分子量: 410.9 g/mol
InChIキー: NPEOKFBCHNGLJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tetrakis(ethylmethylamido)hafnium(IV) (TEMAH) is a colorless liquid that is sensitive to water and air. It freezes at -50 °C and boils around 78 °C at 0.1 Torr . TEMAH is commonly used as a precursor for atomic layer deposition (ALD) of hafnium oxide (HfO₂) thin films. Due to HfO₂’s high dielectric constant (16-25), it serves as a dielectric film in semiconductor fabrication. Notably, TEMAH’s adsorption is self-limiting on various substrates, including glass, indium-tin oxide (ITO), and Si (100) .


Synthesis Analysis

  • After completion, the solvent is removed, and the tetrakis(ethylmethylamino)hafnium compound is collected .

Molecular Structure Analysis

TEMAH has the linear formula [ (CH₃) (C₂H₅)N]₄Hf, with a molecular weight of 410.90 g/mol .


Chemical Reactions Analysis

TEMAH serves as a precursor for ALD of HfO₂ thin films. Its reactivity with water and ozone makes it ideal for ALD, and its self-limiting adsorption simplifies film growth on various substrates .


Physical And Chemical Properties Analysis

  • Sensitive to water and air

科学的研究の応用

Application 1: Atomic Layer Deposition of Hafnium Oxide Thin Films

  • Summary of Application : TEMAHf is used as a precursor for atomic layer deposition (ALD) of hafnium oxide (HfO2) thin films . HfO2 has a high dielectric constant of 16-25, making it a popular choice as a dielectric film in semiconductor fabrication .
  • Methods of Application : In this study, HfO2 was deposited using TEMAHf-H2O on H-/OH-terminated Si (100) surfaces . The Hf-O peak in the FTIR spectra and medium-energy ion scattering measurements were analyzed to determine that a monolayer was formed on the H-Si surface at a rate (10 cycles) lower than that for the OH-Si surface (4 cycles) .
  • Results or Outcomes : The study provided insights into the analysis of the initial precursor adsorption mechanism for other types of precursors . Theoretical investigations using density functional theory calculations identified the reaction pathway with the lowest energy barrier, thereby validating the experimentally proposed mechanism .

Application 2: Deposition of Thin Films on 2D Materials

  • Summary of Application : Researchers have used TEMAHf to deposit thin films of HfO2 on 2D materials, like MoS2 . It is also a useful precursor in the synthesis of ferroelectric hafnium zirconium oxide and Hf1-xZrxO2 thin films on MoS2 phototransistors .

Application 3: Deposition of Hafnium Nitride Thin Films

  • Summary of Application : Researchers have used TEMAHf to deposit thin films of hafnium nitride (Hf3N4) by atomic layer deposition (ALD) alternatively pulsing TEMAHf and ammonia .

Application 4: Fabrication of Polymer-Derived Ceramic Nanocomposites

  • Summary of Application : Tetrakis(dimethylamido)hafnium(IV) can be used as a precursor to fabricate polymer-derived ceramic nanocomposites .

Safety And Hazards

TEMAH is flammable, emits flammable gases when in contact with water, and can cause skin and eye burns. Proper precautions should be taken during handling .

将来の方向性

TEMAH continues to be a valuable precursor for advanced semiconductor fabrication, especially in the development of high-k dielectric materials. Researchers may explore its applications in novel materials and deposition techniques .

特性

IUPAC Name

ethyl(methyl)azanide;hafnium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H8N.Hf/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEOKFBCHNGLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32HfN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanamine, N-methyl-, hafnium(4+) salt (4:1)

CAS RN

352535-01-4
Record name Ethanamine, N-methyl-, hafnium(4+) salt (4:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hafnium tetrakis[ethyl(methyl)azanide]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(ethylmethylamido)hafnium(IV)
Reactant of Route 2
Tetrakis(ethylmethylamido)hafnium(IV)
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Tetrakis(ethylmethylamido)hafnium(IV)

Citations

For This Compound
120
Citations
A Nishida, T Katayama, Y Matsuo - ACS Applied Nano Materials, 2023 - ACS Publications
Atomic layer deposition (ALD) of HfO 2 thin films was studied by using a novel Cl-free hafnium ALD precursor: tetrakis(1-(N,N-dimethylamino)-2-propoxy)hafnium [Hf(dmap) 4 ]. This …
Number of citations: 0 pubs.acs.org
BS Kim, SD Hyun, T Moon, K Do Kim, YH Lee… - Nanoscale research …, 2020 - Springer
The chemical, physical, and electrical properties of the atomic layer deposited Hf 0.5 Zr 0.5 O 2 thin films using tetrakis(ethylmethylamino) (TEMA) and tetrakis(dimethylamino) (TDMA) …
Number of citations: 37 link.springer.com
S Ivan, E Rahimi, M Lekka, L Fedrizzi… - EUROCORR 2020 …, 2020 - air.uniud.it
Stainless steel- and Ti-based alloys are one of the most commonly used materials for production of biomedical implants. Although these materials have good anti-corrosive properties, …
Number of citations: 0 air.uniud.it
K Tapily, S Dey, S Consiglio, RD Clark… - ECS …, 2016 - iopscience.iop.org
Hf x Zr 1-x O 2 (0≤ x≤ 1) films with different Hf/(Hf+ Zr) ratios were deposited on Al 2 O 3 passivated Ge by atomic layer deposition (ALD) combined with a cyclical deposition and …
Number of citations: 2 iopscience.iop.org
I Spajić, E Rahimi, M Lekka, L Fedrizzi, I Milošev - 2020 - ricerca.unityfvg.it
Stainless steel-and Ti-based alloys are one of the most commonly used materials for production of biomedical implants. Although these materials have good anti-corrosive properties, …
Number of citations: 2 ricerca.unityfvg.it
VV Atuchin, MS Lebedev, IV Korolkov… - Journal of Materials …, 2019 - Springer
The optical quality Hf x Ti 1−x O 2 films with a wide range of the Hf/Ti ratio were prepared on Si (100) substrates by the ALD method with the use of tetrakis(ethylmethylamido)hafnium(IV…
Number of citations: 30 link.springer.com
I Spajić, I Milošev - Book of - aseee.eu
Titanium-based alloys are one of the most important materials used for manufacture of biomedical implant devices. In order to additional protect metals subjected to physiological …
Number of citations: 4 www.aseee.eu
D Das, T Kim, V Gaddam, C Shin, S Jeon - Solid-State Electronics, 2020 - Elsevier
Recently, negative capacitance (NC) effect in the dielectric/ferroelectric (DE/FE) bilayer system has received significant attention due to its potential in achieving sub- 60 mV/decade …
Number of citations: 15 www.sciencedirect.com
KB Su, HS Dam, M Taehwan, YH Lee… - Nanoscale …, 2020 - search.proquest.com
The chemical, physical, and electrical properties of the atomic layer deposited Hf 0.5 Zr 0.5 O 2 thin films using tetrakis (ethylmethylamino)(TEMA) and tetrakis (dimethylamino)(TDMA) …
Number of citations: 0 search.proquest.com
T Kim, J Park, BH Cheong, S Jeon - Applied Physics Letters, 2018 - pubs.aip.org
The effect of high-pressure nitrogen annealing at up to 50 atmospheres (atm) on Hf 0.5 Zr 0.5 O 2 films at relatively low temperatures (450 C) is analyzed using polarization-electric field …
Number of citations: 55 pubs.aip.org

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